(5-Methyl-2-phenyl-1,3-dioxan-4-yl)methanol
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Overview
Description
(5-Methyl-2-phenyl-1,3-dioxan-4-yl)methanol is an organic compound with the molecular formula C({12})H({16})O(_{3}) It is a member of the dioxane family, characterized by a dioxane ring structure with a methanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-phenyl-1,3-dioxan-4-yl)methanol typically involves the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Reactants: Benzaldehyde and ethylene glycol.
Catalyst: Acid catalyst such as p-toluenesulfonic acid.
Conditions: Refluxing in toluene with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: Equipped with reflux condensers and Dean-Stark apparatus.
Catalysts: Use of more efficient and recyclable acid catalysts.
Purification: Recrystallization from solvents like cyclohexane and ethyl acetate to obtain high-purity crystals.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-phenyl-1,3-dioxan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO(_4) or CrO(_3) in acidic conditions.
Reduction: Reagents such as LiAlH(_4) or NaBH(_4).
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Produces benzaldehyde or benzoic acid derivatives.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Forms various substituted dioxane derivatives.
Scientific Research Applications
(5-Methyl-2-phenyl-1,3-dioxan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthesis.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and food flavors due to its stability and pleasant aroma.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxane-4-methanol,5-methyl-2-phenyl .
- 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane .
- (2,2,5-Trimethyl-[1,3]dioxan-5-yl)methanol .
Uniqueness
(5-Methyl-2-phenyl-1,3-dioxan-4-yl)methanol is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical properties and reactivity compared to other dioxane derivatives
Properties
CAS No. |
88481-60-1 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(5-methyl-2-phenyl-1,3-dioxan-4-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-9-8-14-12(15-11(9)7-13)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
InChI Key |
SNGYCWRYHPKTPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(OC1CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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